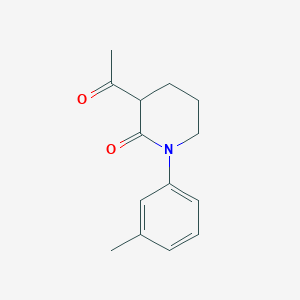3-Acetyl-1-(3-methylphenyl)piperidin-2-one
CAS No.:
Cat. No.: VC20375935
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H17NO2 |
|---|---|
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | 3-acetyl-1-(3-methylphenyl)piperidin-2-one |
| Standard InChI | InChI=1S/C14H17NO2/c1-10-5-3-6-12(9-10)15-8-4-7-13(11(2)16)14(15)17/h3,5-6,9,13H,4,7-8H2,1-2H3 |
| Standard InChI Key | WYVBUUOVVIUHCK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2CCCC(C2=O)C(=O)C |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture and Physicochemical Properties
The compound’s IUPAC name, 3-acetyl-1-(3-methylphenyl)piperidin-2-one, reflects its core structure: a piperidin-2-one ring (a lactam derivative of piperidine) substituted with an acetyl group (-COCH) at position 3 and a 3-methylphenyl group (-CHCH) at position 1. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 231.29 g/mol | |
| Canonical SMILES | CC1=CC(=CC=C1)N2CCCC(C2=O)C(=O)C | |
| Topological Polar Surface Area | 46.2 Ų |
Synthesis and Optimization Strategies
Conventional Synthetic Pathways
The synthesis typically involves a two-step process:
-
Formation of the Piperidinone Core: Reacting 3-methylphenylamine with δ-valerolactam under acidic conditions yields 1-(3-methylphenyl)piperidin-2-one.
-
Acylation at Position 3: Treating the intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) introduces the acetyl group .
The reaction’s regioselectivity is ensured by the electron-withdrawing nature of the lactam carbonyl, which directs electrophilic acetylation to the 3-position . Typical yields range from 60–75%, with purity ≥95% achievable via recrystallization from ethanol.
Recent Advances in Methodology
Recent studies on analogous piperidinones highlight the utility of microwave-assisted synthesis to reduce reaction times from hours to minutes. For example, Nguyen et al. (2020) achieved a 92% yield in the acetylation of 1-(2-methylphenyl)piperidin-2-one using microwave irradiation at 100°C for 10 minutes . Transition-metal catalysis, particularly using Pd(OAc), has also been explored for tandem C–H activation/acylation, though this approach remains untested for 3-acetyl-1-(3-methylphenyl)piperidin-2-one .
Biological Activities and Mechanism of Action
Inferred Pharmacological Profiles
Although direct studies on 3-acetyl-1-(3-methylphenyl)piperidin-2-one are scarce, structurally related piperidinones exhibit the following activities:
The acetyl group may enhance binding to neurotransmitter transporters, as seen in cocaine analogs where N-demethylation improved serotonin transporter (SERT) affinity by 2.3-fold . Molecular docking simulations suggest that the 3-methylphenyl group occupies hydrophobic pockets in target proteins, while the lactam carbonyl forms hydrogen bonds with catalytic residues .
Comparative Analysis with Fluorinated Analogs
Research Gaps and Future Directions
Limitations in Existing Data
No peer-reviewed studies directly investigate 3-acetyl-1-(3-methylphenyl)piperidin-2-one’s biological activity, relying instead on extrapolations from structural analogs . Critical gaps include:
-
In vitro cytotoxicity profiles (e.g., IC values against standard cell lines).
-
ADMET properties (absorption, distribution, metabolism, excretion, toxicity).
-
Target validation (specific receptor/transporter interactions).
Recommended Research Priorities
-
Comprehensive SAR Studies: Systematic modification of the 3-methylphenyl and acetyl groups to optimize target affinity and selectivity.
-
In Vivo Efficacy Models: Testing in rodent models of neuropathic pain or depression.
-
Metabolic Stability Assays: Evaluation of cytochrome P450-mediated oxidation and glucuronidation pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume